molecular formula C8H11IO2 B14261988 (2-Iodocyclohex-1-en-1-yl)acetic acid CAS No. 157892-63-2

(2-Iodocyclohex-1-en-1-yl)acetic acid

Cat. No.: B14261988
CAS No.: 157892-63-2
M. Wt: 266.08 g/mol
InChI Key: LVTSXMZIHOXHHJ-UHFFFAOYSA-N
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Description

(2-Iodocyclohex-1-en-1-yl)acetic acid is an organic compound that features a cyclohexene ring substituted with an iodine atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodocyclohex-1-en-1-yl)acetic acid typically involves the iodination of cyclohexene followed by the introduction of the acetic acid group. One common method includes the reaction of cyclohexene with iodine in the presence of a catalyst to form 2-iodocyclohexene. This intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Iodocyclohex-1-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding cyclohex-1-en-1-ylacetic acid.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-1-en-1-one derivatives, while substitution reactions can produce a variety of functionalized cyclohexene compounds.

Scientific Research Applications

(2-Iodocyclohex-1-en-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Iodocyclohex-1-en-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent and the acetic acid moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-en-1-ylacetic acid: Lacks the iodine substituent, resulting in different reactivity and binding properties.

    2-Bromocyclohex-1-en-1-ylacetic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and applications.

    2-Chlorocyclohex-1-en-1-ylacetic acid: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.

Uniqueness

(2-Iodocyclohex-1-en-1-yl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

157892-63-2

Molecular Formula

C8H11IO2

Molecular Weight

266.08 g/mol

IUPAC Name

2-(2-iodocyclohexen-1-yl)acetic acid

InChI

InChI=1S/C8H11IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-5H2,(H,10,11)

InChI Key

LVTSXMZIHOXHHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)CC(=O)O)I

Origin of Product

United States

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